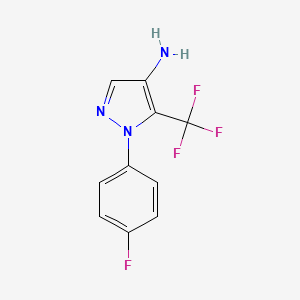![molecular formula C12H20N2 B13273012 (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13273012.png)
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 It is characterized by the presence of a pyridine ring and a dimethylpropyl group attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The pyridine ring can coordinate with metal ions, influencing catalytic processes in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethylamine: A simpler analog without the dimethylpropyl group.
N,N-Dimethyl-2-(pyridin-2-yl)ethylamine: Contains additional methyl groups on the nitrogen atom.
2-(Pyridin-2-yl)isopropylamine: Features an isopropyl group instead of a dimethylpropyl group.
Uniqueness
(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine is unique due to the presence of the bulky dimethylpropyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs with specific properties .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)10-13-9-7-11-6-4-5-8-14-11/h4-6,8,13H,7,9-10H2,1-3H3 |
InChI Key |
GFHDGHWXMATGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


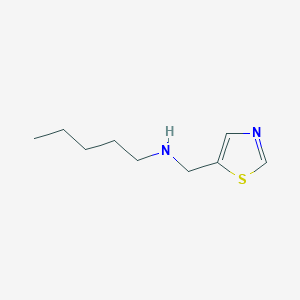
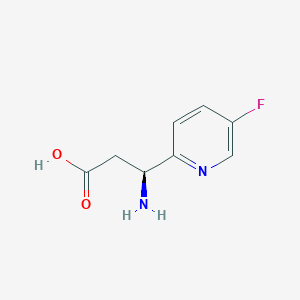
![1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene](/img/structure/B13272946.png)
amine](/img/structure/B13272950.png)
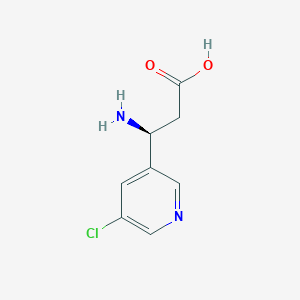
![(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13272972.png)
![(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine](/img/structure/B13272980.png)

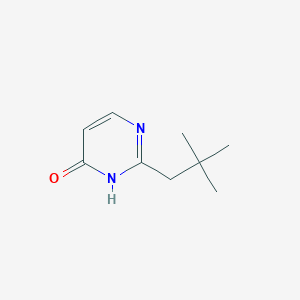
![2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13273005.png)
![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)

![(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13273037.png)
